molecular formula C11H11NO2 B8521288 N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)formamide CAS No. 62089-80-9

N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)formamide

Cat. No. B8521288
Key on ui cas rn: 62089-80-9
M. Wt: 189.21 g/mol
InChI Key: CPJFLSPXSVXODQ-UHFFFAOYSA-N
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Patent
US04091018

Procedure details

A solution of 19.6 g. of N-(1,2,3,4-tetrahydro-4-oxo-1-naphthyl)formamide in 214 ml. of 95% ethanol and 214 ml. of 2N hydrochloric acid is heated at reflux for 3 hours and then stirred at room temperature for 2 days. The solution is filtered and the filtrate concentrated in vacuo to afford a dark residue. The residue is dried by adding ethanol and evaporating the mixture in vacuo. This procedure affords 20.2 of the title compound, melting point 200°-216° C. (dec.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([NH:12]C=O)[CH2:4][CH2:3]1.[ClH:15]>C(O)C>[ClH:15].[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([NH2:12])[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(C2=CC=CC=C12)NC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark residue
CUSTOM
Type
CUSTOM
Details
The residue is dried
ADDITION
Type
ADDITION
Details
by adding ethanol
CUSTOM
Type
CUSTOM
Details
evaporating the mixture in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.O=C1CCC(C2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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